molecular formula C13H12N2O2 B2465245 Methyl 4-(pyridin-3-ylamino)benzoate CAS No. 2088232-42-0

Methyl 4-(pyridin-3-ylamino)benzoate

Cat. No.: B2465245
CAS No.: 2088232-42-0
M. Wt: 228.251
InChI Key: UFHJJZVOTPIBTI-UHFFFAOYSA-N
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Description

Methyl 4-(pyridin-3-ylamino)benzoate is a benzoic acid derivative featuring a methyl ester at the carboxyl group and a pyridin-3-ylamino substituent at the para position of the benzene ring. This structure combines aromatic and heterocyclic moieties, making it a candidate for pharmaceutical and materials science applications.

Properties

IUPAC Name

methyl 4-(pyridin-3-ylamino)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O2/c1-17-13(16)10-4-6-11(7-5-10)15-12-3-2-8-14-9-12/h2-9,15H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFHJJZVOTPIBTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(pyridin-3-ylamino)benzoate typically involves the reaction of 4-aminobenzoic acid with pyridine-3-carboxylic acid under esterification conditions. The reaction is often catalyzed by a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine. The reaction mixture is then refluxed in an appropriate solvent such as dichloromethane or toluene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(pyridin-3-ylamino)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 4-(pyridin-3-ylamino)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 4-(pyridin-3-ylamino)benzoate involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural Analogues from Quinoline-Piperazine-Benzoate Series ()

A series of compounds (C1–C7) shares the methyl benzoate core but incorporates a piperazine-linked quinoline carbonyl group at the 4-position. These derivatives vary in substituents on the quinoline-attached phenyl ring (e.g., bromo, chloro, methoxy). Key comparisons include:

Compound ID Substituent on Quinoline Phenyl Group Physical State Key Characterization Data
C1 Phenyl Yellow solid 1H NMR (δ 8.5–7.2 ppm), HRMS m/z 512.2
C2 4-Bromophenyl White solid 1H NMR (δ 8.6–7.3 ppm), HRMS m/z 591.1
C3 4-Chlorophenyl White solid 1H NMR (δ 8.6–7.2 ppm), HRMS m/z 546.1
C4 4-Fluorophenyl Yellow solid 1H NMR (δ 8.5–7.1 ppm), HRMS m/z 530.1
C5 4-(Methylthio)phenyl Yellow solid 1H NMR (δ 8.4–7.0 ppm), HRMS m/z 558.2
C6 4-Methoxyphenyl White solid 1H NMR (δ 8.3–6.9 ppm), HRMS m/z 542.2
C7 4-(Trifluoromethyl)phenyl Yellow solid 1H NMR (δ 8.7–7.4 ppm), HRMS m/z 580.2

Key Observations :

  • Electronic Effects : Electron-withdrawing groups (e.g., Br, Cl, CF₃) in C2–C4 and C7 result in downfield shifts in 1H NMR aromatic signals compared to electron-donating groups (e.g., OMe in C6) .
  • Solubility Trends : Halogenated derivatives (C2–C4) are often less soluble in polar solvents than methoxy-substituted C6, likely due to reduced polarity .

Comparison to Target Compound: Methyl 4-(pyridin-3-ylamino)benzoate lacks the quinoline-piperazine motif but features a pyridine ring directly attached via an amino group. This simplification may enhance synthetic accessibility and alter solubility (pyridine’s basicity could improve aqueous solubility compared to halogenated analogs).

Urea-Functionalized Benzoate Derivatives ()

Ethyl and methyl 4-(carbamoylamino)benzoates are analogs where the 4-position substituent is a urea group (-NH-C(=O)-NH₂). These were evaluated as aquaporin inhibitors, highlighting the impact of substituent chemistry on bioactivity:

Compound Type Substituent Bioactivity (Aquaporin Inhibition)
Methyl 4-(carbamoylamino)benzoate Urea group Moderate inhibition (IC₅₀ ~10 µM)
Target Compound Pyridin-3-ylamino Not reported in evidence

Key Observations :

  • Hydrogen Bonding: The urea group’s hydrogen-bonding capacity may enhance target binding, whereas the pyridin-3-ylamino group’s basicity could facilitate interactions with acidic residues .
  • Synthetic Complexity: Urea derivatives require carbodiimide coupling, while the target compound’s amino linkage may be synthesized via nucleophilic aromatic substitution.

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